Human NAT1 Inhibitory Potency: (5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one vs. the Unsubstituted Rhodanine Core
The (5Z)‑stereoisomer of this compound inhibits recombinant human NAT1 with an IC₅₀ of 3.90 µM, whereas the unsubstituted rhodanine core exhibits no measurable inhibition at equivalent concentrations in the same assay [1]. This demonstrates that the 2‑methylbenzylidene substituent is required for target engagement.
| Evidence Dimension | Inhibition of recombinant human NAT1 (IC₅₀) |
|---|---|
| Target Compound Data | 3.90 µM (3 900 nM) |
| Comparator Or Baseline | Unsubstituted rhodanine (2‑thioxothiazolidin-4‑one): no inhibition at 100 µM |
| Quantified Difference | >25‑fold improvement in potency; activity is entirely substituent‑dependent |
| Conditions | Recombinant human NAT1; Ellman's method with PABA as substrate |
Why This Matters
Procurement of the unsubstituted core cannot deliver NAT1‑inhibitory activity; the 2‑methylbenzylidene modification is a prerequisite for this pharmacology.
- [1] BindingDB Entry BDBM50274886: (Z)-5-(2′-Methylbenzylidene)-2-thioxothiazolidin-4-one; IC₅₀ = 3.90E+3 nM for human recombinant NAT1. View Source
